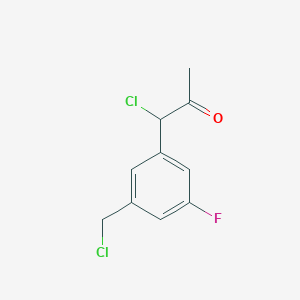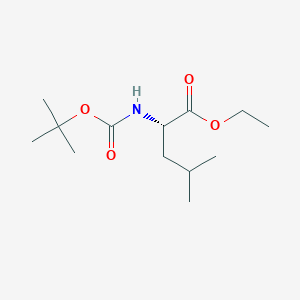
(S)-Ethyl 2-(tert-butoxycarbonylamino)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is an organic compound commonly used in synthetic organic chemistry. It is a derivative of valine, an essential amino acid, and is often employed as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE typically involves the Steglich esterification method. This reaction is mild and allows the conversion of sterically demanding and acid-labile substrates. The process involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and an alcohol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Esterification: DCC, DMAP, and alcohols are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Esterification: Formation of tert-butyl esters.
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Varied products based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is widely used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis.
Biology: Studying protein interactions and enzyme mechanisms.
Medicine: Development of pharmaceuticals and drug delivery systems.
Industry: Production of fine chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group. It stabilizes reactive functional groups during chemical reactions, preventing unwanted side reactions. The tert-butoxycarbonyl group can be removed under mild acidic conditions, revealing the functional group for further reactions .
Vergleich Mit ähnlichen Verbindungen
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is unique due to its stability and ease of removal. Similar compounds include:
Benzyl esters: Less stable under acidic conditions.
Methyl esters: More difficult to remove.
Ethyl esters: Similar stability but different reactivity patterns.
This compound’s unique properties make it a valuable tool in synthetic organic chemistry and various scientific research applications.
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C13H25NO4/c1-7-17-11(15)10(8-9(2)3)14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)/t10-/m0/s1 |
InChI-Schlüssel |
XBFXYJDHVNLXAC-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


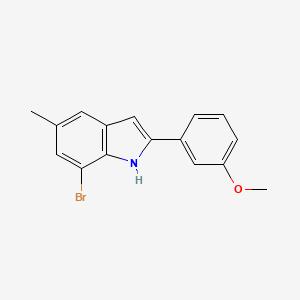
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)

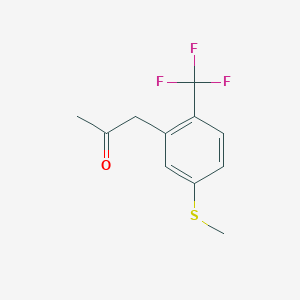

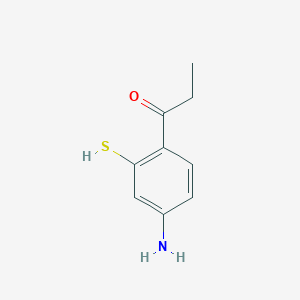

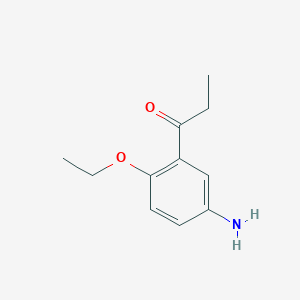
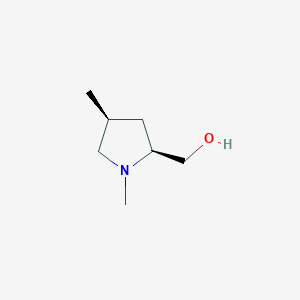
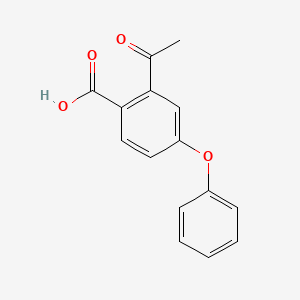
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
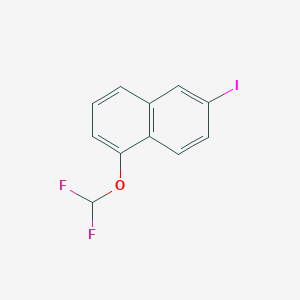
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
